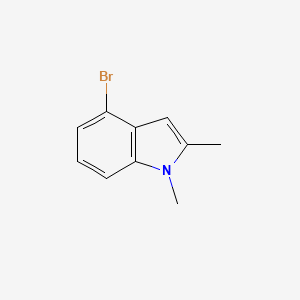

4-Bromo-1,2-dimethyl-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIKJOWRXIKMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 1,2 Dimethyl 1h Indole

Strategic Approaches for Constructing the 4-Bromo-1,2-dimethyl-1H-indole Nucleus

Constructing the this compound scaffold can be approached by either forming the indole (B1671886) ring first and then adding the substituents, or by assembling the molecule from precursors that already contain the desired functionalities in the correct positions.

Regioselective Bromination at C4 Post-Cyclization Strategies

Introducing a bromine atom regioselectively at the C4 position of a pre-formed 1,2-dimethyl-1H-indole core is a significant challenge. Direct electrophilic bromination of the indole ring typically occurs at the electron-rich C3 position. Therefore, achieving C4 functionalization requires more sophisticated strategies, primarily involving directed C-H activation.

Modern transition-metal-catalyzed reactions have emerged as a powerful tool for activating specific C-H bonds. nih.gov This strategy involves the installation of a directing group, often at the C3 position, which coordinates to a metal catalyst (such as rhodium or iridium) and directs the functionalization to the adjacent C4 position. nih.govresearchgate.net While direct C4 bromination via this method is not extensively documented for this specific substrate, the established principles suggest a viable, albeit multi-step, pathway. The process would involve:

Synthesis of 1,2-dimethyl-1H-indole.

Introduction of a directing group (e.g., pivaloyl or acetyl) at the C3 position.

Transition-metal-catalyzed C4-H activation and subsequent halogenation.

Removal of the directing group to yield the C4-brominated product.

This approach offers high regioselectivity but requires additional synthetic steps for the installation and removal of the directing group.

Directed Alkylation Techniques for N1- and C2-Dimethylation

An alternative strategy involves starting with a 4-bromoindole (B15604) precursor and subsequently introducing the two methyl groups. This approach bifurcates into two main pathways: N1-methylation followed by C2-methylation, or vice versa.

N1-Methylation: The methylation of the indole nitrogen (N1) is a well-established transformation. Starting with 4-bromo-2-methyl-1H-indole, N-methylation can be achieved under standard conditions. For instance, reacting the indole with a methylating agent like dimethyl carbonate in the presence of a base such as potassium carbonate provides a high yield of the N-methylated product. chemicalbook.com A similar strategy involves deprotonating the indole nitrogen with a strong base like sodium hydride (NaH) followed by quenching with an alkyl halide (e.g., methyl iodide).

C2-Methylation: The direct C2-methylation of an N-H or N-methyl indole is challenging due to the preferential reactivity at the C3 position. Modern palladium-catalyzed methods have been developed for the regioselective C2-methylation of free (N-H) indoles, which circumvents the need for protecting groups. rsc.org Alternatively, iridium-catalyzed C-H activation can achieve C2-methylation by using a directing group. nih.govdiva-portal.orgrsc.org For the synthesis of this compound, this would involve:

Synthesis of 4-bromo-1-methyl-1H-indole. chemicalbook.com

Introduction of a directing group at the N1 or C3 position to facilitate C2-H activation.

Iridium-catalyzed methylation using a methyl source like potassium methyltrifluoroborate. rsc.org

Removal of the directing group.

| Precursor | Alkylation Target | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromoindole | N1-Methylation | Dimethyl carbonate, K₂CO₃, DMF, 140°C | 4-Bromo-1-methyl-1H-indole | 91% chemicalbook.com |

| N-Pivaloyl-4-bromo-1H-indole | C2-Methylation (Conceptual) | [Cp*IrCl₂]₂, AgNTf₂, AgOAc, K(CH₃)BF₃, 1,2-DCE, 115°C | N-Pivaloyl-4-bromo-2-methyl-1H-indole | N/A |

Sequential Ring-Forming and Functionalization Protocols

Sequential protocols that combine indole ring synthesis with subsequent functionalization are among the most practical routes. These methods build the core structure from acyclic precursors that already contain some of the required substituents. For example, a Fischer or Larock indole synthesis can be employed to construct a 4-bromo-2-methyl-1H-indole intermediate. This intermediate is then subjected to a final N-methylation step to furnish the target compound, this compound. This sequential approach is often more efficient than post-cyclization functionalization, as it avoids issues with regioselectivity at the indole core.

Advanced Indole Synthesis Protocols Applicable to this compound

Several classic and modern named reactions for indole synthesis can be adapted to produce the this compound skeleton by selecting appropriately substituted starting materials.

Modified Fischer Indole Synthesis for Specific Substitution Patterns

The Fischer indole synthesis is a robust and historic method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com To generate the 4-bromo-2-methyl substitution pattern, (3-bromophenyl)hydrazine (B1328922) would be reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ub.eduub.edu-sigmatropic rearrangement and cyclization. wikipedia.orgnih.gov This yields 4-bromo-2-methyl-1H-indole. The final step is the N-methylation of this intermediate, as described in section 2.1.2, to produce this compound.

| Step | Starting Materials | Key Reagents/Catalyst | Intermediate/Product |

|---|---|---|---|

| 1 (Indolization) | (3-Bromophenyl)hydrazine, Acetone | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | 4-Bromo-2-methyl-1H-indole |

| 2 (N-Methylation) | 4-Bromo-2-methyl-1H-indole | NaH, CH₃I or K₂CO₃, (CH₃O)₂CO | This compound |

Utility of Transition Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Larock Indole Synthesis variants)

Transition metal-catalyzed methods offer mild and highly versatile routes to substituted indoles. The Larock indole synthesis is a prime example, involving the palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org To apply this to the target molecule, the required precursors would be 3-bromo-2-iodoaniline (B2578001) and propyne.

The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org This reaction would yield 4-bromo-2-methyl-1H-indole. Similar to the Fischer synthesis pathway, a subsequent N-methylation step is required to complete the synthesis of this compound. The versatility of the Larock synthesis allows for a broad range of functional groups to be tolerated. ub.edunih.gov

| Step | Starting Materials | Key Reagents/Catalyst | Intermediate/Product |

|---|---|---|---|

| 1 (Annulation) | 3-Bromo-2-iodoaniline, Propyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), LiCl | 4-Bromo-2-methyl-1H-indole |

| 2 (N-Methylation) | 4-Bromo-2-methyl-1H-indole | NaH, CH₃I or K₂CO₃, (CH₃O)₂CO | This compound |

C-H Functionalization and Cross-Dehydrogenative Coupling Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for molecular synthesis, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov However, achieving regioselectivity at the C4 position of the indole nucleus requires overcoming the intrinsic reactivity of the C2 and C3 positions. nih.govnih.gov The predominant strategy to achieve this control is the use of directing groups (DGs) that position a metal catalyst in proximity to the target C4-H bond.

Various directing groups, often installed at the C3 position, have been successfully employed to facilitate C4-functionalization. For instance, a simple aldehyde group at C3 can direct a ruthenium catalyst to achieve highly regioselective alkenylation at the C4 position under mild, open-flask conditions. nih.govresearchgate.net Similarly, weak chelating groups like a benzoyl or acetyl moiety can guide palladium and rhodium catalysts, respectively, to perform C4-arylation and C4-allylation. acs.orgresearchgate.net These reactions typically involve the formation of a stable six-membered metallacycle intermediate, which favors activation of the C4-H bond over the C2-H bond. chim.itresearchgate.net

A notable metal-free approach for C4-functionalization involves chelation-assisted C-H borylation. acs.orgnih.gov Using a pivaloyl directing group at the C3 position, simple boron tribromide (BBr₃) can selectively install a boron moiety at the C4 position under mild conditions. acs.orgnih.govacs.org This borylated intermediate is highly versatile and can be subsequently converted to a bromo-substituent, providing a pathway to 4-bromoindoles.

| Directing Group (Position) | Catalyst System | Functionalization at C4 | Reference(s) |

| 3-Formyl | Ru(II) / Cu(OAc)₂ | Alkenylation | nih.govresearchgate.net |

| 3-Pivaloyl | BBr₃ (metal-free) | Borylation | acs.orgnih.gov |

| 3-Benzoyl | Pd(II) / AgOAc | Arylation | acs.org |

| 3-Acetyl | Rh(III) | Allylation | researchgate.net |

| N-Thioether | Rh(III) | Alkenylation | acs.org |

Cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, represent another highly efficient and atom-economical strategy. chim.itnih.gov In the context of indole synthesis, copper-catalyzed one-pot procedures involving sequential Chan-Lam N-arylation and intramolecular CDC have been developed to construct complex, multi-substituted indole cores. nih.gov While direct C4-bromination via a C-H/Br-H CDC reaction is less common, the CDC methodology provides a powerful tool for building the foundational indole scaffold onto which further functionalization can be performed. nih.govnih.gov

Photoredox and Electrochemical Methods in Indole Synthesis

In recent years, photoredox and electrochemical methods have gained prominence as green and sustainable alternatives to traditional synthesis, often proceeding under mild conditions without harsh reagents. researchgate.netthieme.de

Visible-light photoredox catalysis utilizes light to generate radical intermediates, enabling unique chemical transformations. This approach has been applied to a mild version of the classic Fischer indole synthesis, mitigating the need for the harsh acidic or high-temperature conditions often required. thieme.de More directly relevant to the synthesis of halogenated indoles, photoredox-mediated atom-transfer radical cyclization (ATRC) has been used to construct 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. rsc.orgresearchgate.net This demonstrates the potential of photoredox catalysis to initiate radical processes that result in the formation of a C4-Br bond on an indole-related core. While many photoredox reactions on indoles result in functionalization at the electron-rich C2 or C3 positions, the ATRC methodology provides a blueprint for targeting the C4 position through radical cyclization. rsc.orgnih.gov

Electrochemistry offers a reagent-free method for oxidation and reduction, driven simply by electric current. researchgate.net This has been applied to the C-H bromination of indoles in a transition-metal-free process. mdpi.com In such a system, a bromide salt is anodically oxidized to generate an electrophilic bromine species that reacts with the indole C-H bond. Although this method typically shows a preference for the more nucleophilic C3 position, it establishes the principle of electrochemical C-H bromination, with future work potentially achieving C4-selectivity through substrate or electrolyte design. mdpi.com A broader range of electrochemical methods has been developed for the synthesis and functionalization of the indole core, highlighting the growing importance of electrosynthesis in modern heterocyclic chemistry. researchgate.net

Challenges and Advancements in Regio- and Stereocontrol During Synthesis

The primary challenge in the synthesis of C4-substituted indoles is achieving regiocontrol. The indole ring system has multiple non-equivalent C-H bonds, with the positions on the pyrrole (B145914) ring (C2 and C3) being significantly more reactive towards electrophiles and radicals than those on the benzene (B151609) ring (C4, C5, C6, and C7). nih.govacs.org Direct electrophilic bromination of a 1,2-dimethyl-1H-indole scaffold would almost certainly yield substitution at the C3 position.

The key advancement in overcoming this challenge has been the development and implementation of the directing group strategies discussed previously. acs.orgnih.gov By covalently attaching a coordinating group to the indole, typically at the C3 or N1 position, a metal catalyst can be held in a fixed geometry that favors the activation of a specific C-H bond.

Comparison of Indole C-H Bond Reactivity and Control Strategies

| Position | Inherent Reactivity | Strategy for C4-Selectivity |

| C3 | Highest nucleophilicity; primary site for electrophilic substitution. | Block the C3 position with a substituent that also acts as a directing group. |

| C2 | Second most reactive site, particularly if C3 is blocked. | Use a directing group at C3 or N1 that forms a more stable 6-membered metallacycle with the C4-H bond than a 5-membered one with the C2-H bond. |

| C4 | Low inherent reactivity compared to C2/C3. | Employ a directing group (e.g., 3-formyl, 3-pivaloyl) to force catalyst proximity to the C4-H bond. acs.orgnih.gov |

| C5/C6/C7 | Low inherent reactivity. | Specific directing groups and catalyst systems can also target these positions, for example, an N-P(O)tBu₂ group can direct to C7. acs.orgnih.gov |

By transforming the reaction from being under substrate control (inherent reactivity) to catalyst control (directing group effect), chemists have been able to unlock synthetic routes to previously inaccessible C4-functionalized indoles. nih.gov As the target molecule, this compound, is achiral, the challenge of stereocontrol is not applicable to its direct synthesis.

Development of Scalable and Sustainable Synthetic Routes for this compound

The development of scalable and sustainable synthetic routes is a critical goal for the practical application of chemical synthesis, particularly in the pharmaceutical industry. Key principles include maximizing atom and step economy, using environmentally benign solvents, avoiding hazardous reagents, and ensuring operational simplicity. rsc.org

For indole synthesis, many classical methods like the Fischer synthesis suffer from harsh conditions and limited substrate scope, which are not ideal for sustainability. rsc.org Modern advancements have focused on creating more efficient and greener alternatives. Multicomponent reactions (MCRs), for example, offer a highly sustainable approach by combining multiple starting materials in a single step to build the complex indole core, thereby minimizing waste and purification steps. rsc.org

One-pot and tandem reactions are also central to scalable synthesis. A reported two-step consecutive protocol for synthesizing polysubstituted indoles from readily available nitroarenes and alkynes is both general and scalable. mdpi.comdoaj.orgnih.gov This method is particularly sustainable as it avoids the need for protecting groups on the indole nitrogen, thus improving step-economy. mdpi.com The use of green solvents, such as water, has also been explored. The synthesis of 2-substituted indoles via palladium-catalyzed cyclization has been successfully demonstrated in an aqueous micellar medium using the surfactant TPGS-750-M, which serves as a nanoreactor and avoids volatile organic solvents. mdpi.com

Applying these principles to the synthesis of this compound would involve a strategy that first constructs the 1,2-dimethyl-indole core using a scalable and sustainable method, such as a one-pot MCR or a protecting-group-free annulation. This would be followed by a highly regioselective C-H bromination at the C4 position, potentially using a directing group that can be easily installed and removed, or through a metal-free borylation/bromination sequence. acs.orgnih.gov Such a combined approach would provide an efficient, economical, and environmentally responsible route for large-scale production.

Reactivity and Mechanistic Investigations of 4 Bromo 1,2 Dimethyl 1h Indole

Examination of Electrophilic Aromatic Substitution (EAS) Reactivity at Unsubstituted Positions

The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). quimicaorganica.org The regioselectivity of this reaction is governed by the electronic effects of the substituents on both the pyrrolic and benzenoid rings. In 4-bromo-1,2-dimethyl-1H-indole, the unsubstituted positions available for substitution are C3, C5, C6, and C7.

The reactivity of these positions is modulated by a combination of factors:

The Indole System : The lone pair of electrons on the nitrogen atom enhances the electron density of the entire heterocyclic system, particularly the pyrrole (B145914) ring. In unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position to avoid disrupting the aromaticity of the benzene (B151609) ring in the transition state. quimicaorganica.org

N1-Methyl Group : The N-methyl group is an electron-donating group that further activates the indole ring towards electrophiles.

C2-Methyl Group : This is another electron-donating group, which enhances the nucleophilicity of the pyrrole ring.

Considering these influences, the C3 position remains the most activated site for electrophilic attack due to its position within the highly nucleophilic pyrrole moiety. However, substitution at the benzenoid ring is also feasible. The C4-bromo substituent directs incoming electrophiles to its ortho (C5) and para (C7, relative to the N1) positions. The C5 and C7 positions are therefore the most likely sites for electrophilic attack on the benzene ring portion of the molecule. The C6 position, being meta to the bromo substituent, is the least activated position on the carbocyclic ring.

Typical EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed, with regioselectivity depending on the specific reagents and reaction conditions employed. For instance, mild halogenating agents like N-bromosuccinimide (NBS) would likely target the highly activated C3 position, while stronger acidic conditions might favor substitution on the benzenoid ring at C5 or C7. niscpr.res.in

Analysis of Nucleophilic Substitution Pathways Involving the C4-Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and displacement of a leaving group. This mechanism is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The this compound scaffold is not well-suited for direct SNAr reactions. The indole ring is an electron-rich aromatic system, which would destabilize the anionic intermediate required for the SNAr mechanism. The N1-methyl and C2-methyl groups further contribute to this electron-donating character. In the absence of potent activating groups (such as a nitro group), the C4-bromine atom is not susceptible to displacement by common nucleophiles under standard SNAr conditions. Consequently, functionalization at the C4 position is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions, which operate via different mechanistic pathways.

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The C4-bromine atom serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These methods provide a powerful and versatile toolkit for constructing C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.

This compound is an ideal substrate for palladium-catalyzed C-C bond formation, enabling the introduction of diverse aryl, vinyl, alkynyl, and alkyl moieties at the C4 position.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions. libretexts.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. Based on studies with analogous 4-bromoindazoles and 4-bromoindoles, high yields can be expected. nih.govacs.orgnih.gov

Interactive Data Table: Predicted Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 95 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 88 |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 85 |

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a C4-vinylated indole derivative. organic-chemistry.org The reaction is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base to neutralize the HBr generated. The reaction typically exhibits high trans selectivity. organic-chemistry.orglibretexts.org

Sonogashira Coupling : This reaction provides a direct route to C4-alkynyl indoles by coupling with a terminal alkyne. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, although copper-free variants have been developed. wikipedia.org The coupling of the closely related 4-bromo-1H-indole has been reported to proceed in high yield, suggesting similar success for the target molecule. nih.govacs.org

Negishi Coupling : The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.org This method is known for its high functional group tolerance and its ability to couple sp³-, sp²-, and sp-hybridized carbon atoms. wikipedia.orgnih.gov

Interactive Data Table: Predicted C-C Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Expected Yield (%) |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 89 |

| Negishi | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | - | THF | 91 |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and a vast range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates. libretexts.orgwikipedia.org The reaction typically requires a palladium precursor, a specialized phosphine ligand (e.g., Xantphos, BINAP), and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). beilstein-journals.org The N1-methylation of the indole substrate prevents competitive N-H amination of the indole ring itself, making the C4-bromo position the exclusive site of reaction. High yields are expected for couplings with various amines, based on extensive literature for other bromo-heterocycles. beilstein-journals.orgresearchgate.net

Interactive Data Table: Predicted Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Expected Yield (%) |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 94 |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 110 | 88 |

| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 91 |

| tert-Butyl carbamate | Pd(OAc)₂ | DavePhos | K₃PO₄ | t-BuOH | 100 | 85 |

Analogous to C-N bond formation, palladium-catalyzed cross-coupling reactions can be employed to form C-O and C-S bonds, providing access to 4-aryloxy, 4-alkoxy, and 4-thioether derivatives. These reactions, often referred to as Buchwald-Hartwig etherification or thioetherification, typically use similar catalyst systems. The coupling of aryl halides with phenols, alcohols, and thiols proceeds effectively, expanding the synthetic utility of the this compound scaffold. Recent work on related 4-bromoindole (B15604) derivatives has demonstrated efficient palladium-catalyzed C-O and C-N coupling strategies. acs.org

While palladium catalysis is dominant, copper-mediated reactions, such as the Ullmann condensation, represent a classic and still valuable method for forming C-N, C-O, and C-S bonds. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often involve stoichiometric amounts of copper. However, modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, often employing ligands such as 1,10-phenanthroline (B135089) or various amino acids. researchgate.net These methods offer an alternative synthetic route to functionalize the C4 position of this compound, particularly for specific substrates where palladium-based systems may be less effective. researchgate.net

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Reactivity and Mechanistic Pathways

A thorough review of available scientific literature reveals a significant gap in the documented chemical behavior of this compound, specifically concerning its ring-opening, rearrangement reactions, and detailed mechanistic studies. Despite extensive searches for scholarly articles, academic papers, and patents, no specific experimental or theoretical data could be found that directly address the reactivity and transformation mechanisms of this particular compound as required by the outlined sections.

The requested article was to be structured around the "," with a specific focus on:

Elaboration of Structural Diversity: Synthesis of 4 Bromo 1,2 Dimethyl 1h Indole Derivatives and Analogs

Synthetic Strategies for Further Functionalization of the Indole (B1671886) Nitrogen and Aromatic Rings

The 4-Bromo-1,2-dimethyl-1H-indole scaffold offers multiple sites for further chemical modification. The presence of the bromine atom at the C4-position is particularly advantageous, serving as a versatile handle for a variety of cross-coupling reactions. Additionally, while the indole nitrogen is already methylated, the aromatic benzene (B151609) ring and the C3 position of the pyrrole (B145914) ring present opportunities for electrophilic substitution, albeit with regioselectivity influenced by the existing substituents.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are exceptionally well-suited for the functionalization of aryl halides like this compound. The Suzuki-Miyaura coupling, for instance, allows for the formation of a carbon-carbon bond between the C4 position of the indole and a wide range of organoboron reagents. This reaction is tolerant of numerous functional groups and typically proceeds with high yields. mdpi.comnih.gov

Another powerful palladium-catalyzed transformation is the Sonogashira coupling, which introduces an alkyne moiety at the C4 position. nih.gov This reaction provides a gateway to a diverse array of derivatives, as the resulting alkyne can undergo further transformations such as cycloadditions or reductions. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C4 position.

Beyond the C4-bromo handle, electrophilic substitution reactions can be employed to introduce substituents onto the indole ring. The electron-donating nature of the indole nitrogen and the C2-methyl group directs electrophiles primarily to the C3 position. However, the deactivating effect of the C4-bromo substituent can influence the reactivity and regioselectivity. Common electrophilic substitution reactions applicable to indoles include nitration, halogenation, and Friedel-Crafts acylation and alkylation. researchgate.netbhu.ac.in Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity and avoid side reactions.

The following table summarizes some key synthetic strategies for the functionalization of this compound.

| Reaction Type | Position of Functionalization | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | C4 | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃), toluene, heat | 4-Aryl-1,2-dimethyl-1H-indole | mdpi.comnih.gov |

| Sonogashira Coupling | C4 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), toluene | 4-Alkynyl-1,2-dimethyl-1H-indole | nih.gov |

| Buchwald-Hartwig Amination | C4 | Amine, Pd catalyst, ligand, base | 4-Amino-1,2-dimethyl-1H-indole | acs.org |

| Nitration | C3 (and other positions) | HNO₃, H₂SO₄ | 3-Nitro-4-bromo-1,2-dimethyl-1H-indole | youtube.com |

| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | This compound-3-carbaldehyde | nih.gov |

Exploration of Substituent Effects on Reaction Selectivity and Efficiency

The existing substituents on the this compound ring—the N-methyl, C2-methyl, and C4-bromo groups—exert a profound influence on the selectivity and efficiency of subsequent derivatization reactions. Understanding these electronic and steric effects is crucial for predicting and controlling the outcome of synthetic transformations.

The N-methyl group, being an electron-donating group, increases the electron density of the indole ring, thereby activating it towards electrophilic substitution. mdpi.com Similarly, the C2-methyl group is also an activating group. Together, these groups strongly direct incoming electrophiles to the C3 position, which is the most nucleophilic site in the indole ring. bhu.ac.in

Conversely, the C4-bromo substituent is an electron-withdrawing group via induction, which deactivates the benzene portion of the indole ring towards electrophilic attack. However, through resonance, it can direct incoming electrophiles to the ortho and para positions (C5 and C7). The interplay of these directing effects can lead to mixtures of products in electrophilic substitution reactions, and thus, careful control of reaction conditions is paramount to achieve high regioselectivity. nih.gov For instance, in nitration reactions, while the C3-nitro product is expected to be major, the formation of other isomers is possible.

In the context of palladium-catalyzed cross-coupling reactions at the C4 position, the electronic nature of the substituents on the coupling partner can significantly impact the reaction efficiency. Electron-rich arylboronic acids in Suzuki-Miyaura couplings often react faster than electron-deficient ones. The steric hindrance around the C4-bromo group is relatively low, which generally allows for efficient coupling with a variety of partners.

The following table illustrates the expected influence of different types of substituents on the reactivity of the this compound core.

| Substituent Type at C4 (via cross-coupling) | Effect on Benzene Ring Reactivity (Electrophilic Substitution) | Expected Influence on Reaction Rate | Reference |

| Electron-donating group (e.g., -OCH₃) | Activation | Increase | youtube.com |

| Electron-withdrawing group (e.g., -NO₂) | Deactivation | Decrease | youtube.com |

| Halogen (e.g., -Cl) | Deactivation (inductive), Ortho/para directing (resonance) | Decrease | youtube.com |

Design and Synthesis of Conformationally Restricted Derivatives

Conformational restriction is a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. For the this compound scaffold, introducing conformational constraints can be achieved by incorporating the indole nucleus into a larger, more rigid polycyclic system.

One common approach is to form a new ring by bridging two positions of the indole core. For example, an intramolecular Heck reaction could be employed if a suitable alkenyl group is introduced at a position adjacent to the C4-bromo group. Another strategy involves the synthesis of derivatives with bulky substituents that restrict the rotation of single bonds.

Furthermore, the introduction of cyclic structures at the C3 position is a well-established method for creating conformationally restricted tryptophan analogs. acs.orgnih.gov For this compound, a similar approach could be envisioned by first functionalizing the C3 position with a suitable precursor, followed by a ring-closing reaction. For instance, a Claisen rearrangement of a C3-allyloxy derivative could provide a C2-allyl-C3-hydroxyindole, which could then undergo further cyclization.

The synthesis of such conformationally restricted analogs often requires multi-step sequences and careful planning of the synthetic route. The choice of strategy will depend on the desired final structure and the available starting materials.

| Strategy for Conformational Restriction | Synthetic Approach | Potential Product Class | Reference |

| Ring formation via intramolecular reaction | Intramolecular Heck or Suzuki coupling | Fused polycyclic indoles | nih.gov |

| Introduction of bulky substituents | Sterically demanding groups at C3 or C4 | Atropisomeric indole derivatives | N/A |

| Cyclization at the C3 position | Ring-closing metathesis of a diene at C3 | Spirocyclic or fused indole derivatives | acs.orgnih.gov |

Chemo- and Regioselective Derivatization Strategies

Achieving chemo- and regioselectivity is a central challenge in the synthesis of complex molecules. For this compound, several strategies can be employed to selectively modify one functional group or position in the presence of others.

The C4-bromo group is the most versatile handle for selective functionalization through palladium-catalyzed cross-coupling reactions. The high chemoselectivity of these reactions allows for the modification of the C4 position without affecting other parts of the molecule, even in the presence of other potentially reactive functional groups. acs.org

For electrophilic substitution, achieving high regioselectivity can be more challenging due to the competing directing effects of the substituents. However, by carefully choosing the electrophile and the reaction conditions, it is often possible to favor one regioisomer over others. For example, Vilsmeier-Haack formylation is known to be highly selective for the C3 position of indoles. nih.gov In cases where direct electrophilic substitution lacks selectivity, a directed metalation approach can be employed. Although the indole N-H is absent in this case, the use of a directing group at a specific position can guide a metalating agent (like lithium or a transition metal) to an adjacent C-H bond, which can then be functionalized with an electrophile. nih.gov

Another strategy for achieving regioselectivity is to exploit the differential reactivity of the various positions on the indole ring. For instance, the C3 position is generally the most reactive towards electrophiles, followed by the C2, C5, and C7 positions. By using a mild electrophile, it may be possible to selectively functionalize the C3 position.

The following table outlines some strategies for achieving chemo- and regioselective derivatization of the target compound.

| Target Position | Strategy | Reaction Example | Key for Selectivity | Reference |

| C4 | Palladium-catalyzed cross-coupling | Suzuki-Miyaura reaction | High chemoselectivity of the catalyst for the C-Br bond | mdpi.comnih.gov |

| C3 | Electrophilic substitution | Vilsmeier-Haack formylation | Inherent high reactivity of the C3 position towards this specific electrophile | nih.gov |

| C7 | Directed metalation | Use of a directing group at C1 or C2 (hypothetical for this specific molecule) | Proximity of the directing group to the target C-H bond | nih.gov |

| C5/C7 | Halogenation | Bromination with NBS | Control of stoichiometry and reaction conditions | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 1,2 Dimethyl 1h Indole

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-field NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-1,2-dimethyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The expected ¹H NMR spectrum would show signals for the aromatic protons on the benzene (B151609) ring, a singlet for the proton at the C3 position, and singlets for the two methyl groups (N-CH₃ and C2-CH₃). The expected ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Application of 2D NMR Experiments (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei, allowing for the definitive assignment of the structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent aromatic protons (H5, H6, and H7), confirming their connectivity on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It would be used to confirm the position of the methyl groups. For instance, a spatial correlation between the N1-methyl protons and the H7 proton would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is vital for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For example, correlations from the N1-methyl protons to C2 and C7a, and from the C2-methyl protons to C2 and C3, would firmly establish the positions of the methyl groups and the indole (B1671886) core structure.

Due to the lack of published 2D NMR data for this compound, the following table presents ¹H and ¹³C NMR data for a related compound, 3,4-dimethyl-1H-indole , to illustrate the type of information obtained.

| Parameter | 3,4-dimethyl-1H-indole |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.80 (s, 1H, NH), 7.19 (d, J=8.1 Hz, 1H), 7.09 (t, J=7.6 Hz, 1H), 6.93 (d, J=0.8 Hz, 1H), 6.87 (d, J=7.1 Hz, 1H), 2.78 (s, 3H, C4-CH₃), 2.56 (d, J=0.9 Hz, 3H, C3-CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 |

Solid-State NMR for Polymorphic Analysis

Solid-State NMR (ssNMR) is a technique used to study materials in the solid phase. It is particularly valuable for analyzing polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. Should this compound exhibit polymorphism, ssNMR could be used to distinguish between the different crystalline forms, as the NMR signals are sensitive to the local molecular environment within the crystal lattice. There is currently no published literature on the solid-state NMR analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀BrN), HRMS is critical for confirmation. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks (M+ and M+2) of almost equal intensity.

While experimental HRMS data is not available, the theoretical exact mass can be calculated.

| Parameter | Theoretical Value for C₁₀H₁₀⁷⁹BrN | Theoretical Value for C₁₀H₁₀⁸¹BrN |

| Monoisotopic Mass | 223.00476 Da | 224.99976 Da |

An HRMS analysis would need to find experimental masses that match these theoretical values to within a very small margin of error (typically < 5 ppm) to confirm the molecular formula.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound and reveals the presence of specific functional groups.

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N stretching: These vibrations for the indole ring would be found in the 1350-1250 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretch is a low-energy vibration, typically observed in the far-infrared region around 600-500 cm⁻¹.

The following table shows typical FT-IR absorption bands for a standard indole ring to illustrate the expected spectral regions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretching (unsubstituted indole) | ~3400 |

| Aromatic C-H Stretching | 3100-3000 |

| Aromatic C=C Stretching | 1620-1450 |

| C-H Bending | 750-730 (ortho-disubstitution) |

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformational Analysis

To date, a crystal structure for this compound has not been reported. However, analysis of a related bromoindole derivative, 2-(4-Bromo-1H-indol-3-yl)acetonitrile , provides an example of the crystallographic data that would be obtained.

| Parameter | 2-(4-Bromo-1H-indol-3-yl)acetonitrile |

| Molecular Formula | C₁₀H₇BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (º) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

An XRD analysis of this compound would provide the absolute structure, confirming the substitution pattern and revealing how the molecules pack together in the solid state.

Computational and Theoretical Investigations of 4 Bromo 1,2 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

However, a comprehensive search of scientific databases and literature did not yield any specific studies that have published the results of DFT calculations for the ground state geometry or electronic structure of 4-Bromo-1,2-dimethyl-1H-indole.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An analysis for this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. The locations of these orbitals on the indole (B1671886) ring system would help predict where electrophilic or nucleophilic attacks are most likely to occur.

Despite the utility of this analysis, no published FMO studies specifically detailing the HOMO-LUMO energies or orbital distributions for this compound were found.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would show regions of negative potential (color-coded in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is crucial for understanding non-covalent interactions such as hydrogen bonding and halogen bonding.

No specific MEP maps or related analyses for this compound have been identified in the available scientific literature.

Ab Initio and Semi-Empirical Methods for Electronic Properties and Spectroscopic Predictions

Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to determine molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without experimental parameters. Semi-empirical methods (e.g., AM1, PM3) are faster but less accurate as they use some experimental data to simplify calculations. These methods can be used to predict various electronic properties and to simulate spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

There are no available records of ab initio or semi-empirical studies that report on the electronic properties or predicted spectra of this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotation of the methyl groups. More importantly, MD simulations are used to understand the effect of a solvent on the molecule's behavior and structure. By simulating the indole derivative in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the solvation shell, interaction energies, and how the solvent influences the molecule's dynamics and conformational preferences.

No published studies utilizing MD simulations to investigate the conformational sampling or solvent effects on this compound were found.

Modeling of Reaction Pathways, Transition States, and Reaction Energetics

No computational studies modeling reaction pathways, identifying transition states, or calculating the reaction energetics for this compound could be located.

Investigation of Aromaticity and Electron Delocalization within the Indole System

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The indole ring is an aromatic system. Computational methods can be used to quantify the aromaticity of this compound through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would reveal how the bromo and dimethyl substituents affect the electron delocalization and aromatic character of the fused ring system.

Specific investigations into the aromaticity and electron delocalization of this compound using computational indices have not been reported in the scientific literature.

Synthetic Utility of 4 Bromo 1,2 Dimethyl 1h Indole in Complex Chemical Synthesis

Role as a Key Synthon in the Total Synthesis of Complex Organic Molecules

While direct applications of 4-Bromo-1,2-dimethyl-1H-indole in the total synthesis of complex natural products are not extensively documented in publicly available literature, the utility of the closely related precursor, 4-bromoindole (B15604), highlights the potential of this building block. For instance, the total synthesis of the teleocidins, a family of potent protein kinase C activators, has commenced from 4-bromoindole. In these synthetic endeavors, the bromine atom at the C4-position is crucial for introducing key functionalities through cross-coupling reactions, demonstrating the strategic importance of this substitution pattern in the assembly of intricate molecular targets. The N-methylation and C2-methylation to form the specific this compound structure would offer modified reactivity and steric properties that could be exploited in analogous complex syntheses.

The presence of the bromine atom on the indole (B1671886) ring allows for the application of various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The utility of bromoindoles in such transformations underscores the potential of this compound as a valuable synthon.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application in Complex Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Introduction of aryl, heteroaryl, or vinyl groups to build complex biaryl structures. nih.gov |

| Heck Reaction | Alkenes | C-C | Formation of substituted alkenes for further functionalization or as part of a larger carbon skeleton. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkynes | C-C | Introduction of alkynyl moieties, which can be further elaborated or are part of the target structure. nih.gov |

Application in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. researchgate.net The indole scaffold is frequently employed in MCRs to rapidly construct complex heterocyclic systems. nih.govrsc.orgchemrxiv.org Bromo-substituted indoles are particularly attractive for MCRs as the bromine atom can be retained in the product, serving as a point for post-MCR diversification. nih.gov

While specific examples detailing the use of this compound in MCRs are not readily found in the literature, the general reactivity of indoles and aryl bromides suggests its potential in this area. For instance, an MCR could be designed where the indole nitrogen or another position on the ring participates in the initial reaction, followed by a subsequent cross-coupling reaction at the C4-bromo position to introduce additional diversity elements. This approach would allow for the rapid generation of a library of complex indole derivatives from simple starting materials.

Strategic Integration into Convergent and Divergent Synthetic Approaches

Modern synthetic strategies often employ convergent and divergent approaches to efficiently access complex molecules and build libraries of related compounds. In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together at a late stage. This compound is an ideal building block for such strategies, where it can be functionalized through cross-coupling reactions before being coupled with another complex fragment.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for divergent synthesis. The bromine atom can be transformed into a variety of other functional groups through reactions such as metal-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions. This allows for the creation of a diverse set of analogues from a single, readily accessible starting material.

For example, a divergent approach starting with this compound could involve a Suzuki-Miyaura coupling with a range of boronic acids to generate a library of 4-aryl-1,2-dimethyl-1H-indoles. Each of these compounds could then be subjected to further reactions at other positions on the indole ring to create further diversity.

Contribution to the Development of Novel Indole-Based Privileged Scaffolds for Chemical Probe Discovery

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and its ability to mimic the structure of peptides and bind to various protein targets. nih.govnih.gov Chemical probes are small molecules used to study biological systems, and the development of novel probes often relies on the derivatization of privileged scaffolds.

This compound serves as a valuable starting point for the development of novel indole-based privileged scaffolds for chemical probe discovery. The bromine atom provides a reactive handle for the introduction of various functionalities, including fluorescent tags, biotin (B1667282) labels, or photoaffinity groups, which are essential components of many chemical probes. Furthermore, the bromine atom can be used in fragment-based drug discovery approaches, where libraries of small molecules are screened for binding to a biological target. The this compound core can be elaborated with different fragments through cross-coupling reactions to optimize binding affinity and selectivity. The development of such probes is crucial for identifying new drug targets and elucidating biological pathways. acs.org

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-1,2-dimethyl-1H-indole derivatives, and how are the products characterized?

Methodological Answer: Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling reactions. Key steps include:

- Starting materials : 3-(2-azidoethyl)-5-bromo-1H-indole derivatives reacted with substituted alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) .

- Reaction conditions : Use of PEG-400/DMF solvent mixtures, CuI catalyst, and 12–24-hour reaction times at room temperature .

- Purification : Column chromatography (hexane/EtOAc gradients) and vacuum drying to remove residual solvents .

- Characterization :

- NMR : , , and NMR to confirm substituent positions and purity (e.g., δ 6.80–7.47 ppm for aromatic protons) .

- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]) .

- TLC : Rf values (e.g., 0.22–0.30 in 70:30 EtOAc/hexanes) .

Q. What spectroscopic methods are most effective for characterizing this compound derivatives?

Methodological Answer:

- NMR : Identifies substituent environments (e.g., methyl groups at δ 2.28–3.72 ppm, bromo-indole protons at δ 6.48–7.67 ppm) .

- NMR : Confirms carbonyl (δ 146.0–135.5 ppm) and aromatic carbon positions .

- HRMS : Validates molecular formulas (e.g., m/z 397.0653 [M+H] for CHBrNO) .

- TLC : Monitors reaction progress and purity .

- 19F NMR : Resolves fluorinated derivatives (e.g., δ -114.65 ppm for 9d) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary catalyst loading (e.g., 1.0–2.0 equiv CuI), solvent ratios (PEG-400:DMF 2:1 vs. 1:1), and reaction times (12–24 hours) .

- Case Study : achieved 50% yield with 12-hour stirring, while reported 25% yield under similar conditions, suggesting sensitivity to substituent steric effects .

- Analytical Feedback : Use TLC and in-situ IR to monitor intermediate formation and adjust reaction parameters dynamically .

Q. How should discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer:

- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to assign ambiguous peaks (e.g., overlapping aromatic protons in at δ 7.27–7.64 ppm) .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison (e.g., δ 7.23 ppm for fluorophenyl protons in 9d vs. experimental δ 7.12–7.47 ppm) .

- Deuterated Solvent Effects : Test in CDCl vs. DMSO-d to identify solvent-induced shifts .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

Q. How can mechanistic studies elucidate the formation pathway of this compound?

Methodological Answer:

- Kinetic Analysis : Monitor reaction progress via NMR or GC-MS at intervals (e.g., 0, 6, 12 hours) to identify rate-limiting steps .

- Isotope Labeling : Use -labeled starting materials to trace carbon migration during cyclization .

- Intermediate Trapping : Quench reactions with HO or DO to isolate azide intermediates for LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。